2-Chloro-5-[(methylsulfonyl)methyl]pyridine molecular structure
2-Chloro-5-[(methylsulfonyl)methyl]pyridine molecular structure
Molecular Formula: C₇H₈ClNO₂S | Molecular Weight: 205.66 g/mol | CAS: 1158608-08-2 (Primary Reference)[1]
Executive Summary
2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a critical heterocyclic building block, primarily recognized as the "right-hand" pharmacophore in the synthesis of Etoricoxib (Arcoxia) , a selective COX-2 inhibitor.[1] Its structural value lies in the bifunctional nature of the pyridine ring: the C2-chlorine atom serves as an electrophilic handle for cross-coupling reactions (specifically Suzuki-Miyaura), while the C5-methylsulfone moiety provides metabolic stability and hydrogen-bond accepting capability essential for active site binding in cyclooxygenase enzymes.[1]
This guide details the molecular architecture, industrial synthesis pathways, and handling protocols for this intermediate, designed for researchers optimizing COX-2 inhibitor analogs.[1]
Molecular Architecture & Physicochemical Properties
The molecule features a tri-substituted pyridine ring.[1][2] The electronic interplay between the substituents dictates its reactivity profile.[1]
| Feature | Chemical Significance |
| Pyridine Core | Electron-deficient aromatic ring; susceptible to nucleophilic attack at the C2 and C6 positions.[1] |
| C2-Chlorine | A labile leaving group activated by the ring nitrogen.[1] It is the primary site for catalytic cross-coupling.[1] |
| C5-Sulfone | The |
| Lipophilicity | The sulfone lowers logP compared to a sulfide, improving water solubility and reducing metabolic oxidation susceptibility. |
Key Physical Data:
-
State: Off-white to pale yellow solid.[1]
-
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1]
-
Melting Point: Typically >100°C (Precursor CCMP melts at 37-42°C).[1]
Synthetic Pathways
The synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine generally proceeds via the functionalization of 3-methylpyridine (3-picoline) derivatives.[1] The most robust industrial route involves the nucleophilic displacement of a benzylic halide by a sulfinate salt.[1]
Pathway Analysis (DOT Visualization)
Figure 1: The linear synthesis from commercially available picoline derivatives.
Detailed Mechanism: Sulfination
The transformation of the chloromethyl intermediate (CCMP) to the sulfone is an
-
Reagent: Sodium Methanesulfinate (CAS 95-33-0).[1]
-
Selectivity: Sulfur-alkylation (sulfone) is thermodynamically preferred over Oxygen-alkylation (sulfinate ester) in this system.[1]
Experimental Protocol: Sulfone Synthesis
Objective: Synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine from 2-chloro-5-(chloromethyl)pyridine (CCMP).
Reagents:
-
Sodium Methanesulfinate (1.2 - 1.5 eq)[1]
-
Solvent: Dimethylformamide (DMF) or Ethanol/Water (3:1)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 2-chloro-5-(chloromethyl)pyridine dissolved in DMF (5 mL per gram of substrate).
-
Note: CCMP is a potent alkylating agent (lachrymator).[1] Handle in a fume hood.
-
-
Addition: Add Sodium Methanesulfinate solid in portions at room temperature. The reaction is slightly exothermic.[1]
-
Reaction: Heat the mixture to 50–60°C for 4–6 hours.
-
Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (10x volume of DMF).
-
Isolation:
-
Purification: Recrystallize from Ethanol or Isopropanol if necessary to achieve >98% purity.
Reactivity Profile & Applications
A. Suzuki-Miyaura Cross-Coupling
The C2-chlorine is the primary reaction site.[1] Under palladium catalysis, it couples with aryl boronic acids.[1]
-
Catalyst System:
or . -
Base:
or .[1] -
Relevance: This step attaches the central phenyl ring of the Etoricoxib scaffold.
B. Benzylic Deprotonation (Condensation)
The protons adjacent to the sulfone (
-
Base: NaH or LiHMDS.[1]
-
Electrophile: Esters or aldehydes.[1]
-
Application: Condensation with esters yields
-ketosulfones, which are precursors for forming the third ring in tricyclic COX-2 inhibitors.[1]
Reactivity Workflow (DOT Visualization)
Figure 2: The molecule acts as both an electrophile (Suzuki) and a nucleophile (after deprotonation).
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Precursor (CCMP): DANGER. Causes severe skin burns and eye damage (H314).[1] Strong lachrymator. It is an alkylating agent similar to benzyl chloride.[1]
-
Target Sulfone: Warning. Irritant to eyes, respiratory system, and skin.[1]
Handling Protocols:
-
Containment: All weighing and transfers of the chloromethyl precursor must occur in a certified chemical fume hood.[1]
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]
-
Decontamination: Spills of the precursor should be treated with dilute ammonia or sodium hydroxide to hydrolyze the alkyl chloride before cleanup.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The sulfone is hygroscopic; keep desiccated.
References
-
Davies, I. W., et al. (2000).[1] A Practical Synthesis of a COX-2 Inhibitor. The Journal of Organic Chemistry, 65(25), 8415–8420.[1] [1]
-
Merck Frosst Canada & Co. (1999).[1] Process for making 5-chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine.[1] U.S. Patent 6,040,319.[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine.[1][1]
-
ChemScene. (2024). Product Analysis: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS 1158608-08-2).
Sources
- 1. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 3. The Preparation of 2-Chloro-5-chloromethylpyridine in an Airlift Loop Reactor [cjche.cip.com.cn]
- 4. chemimpex.com [chemimpex.com]
